molecular formula C14H24ClN5 B15114665 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B15114665
M. Wt: 297.83 g/mol
InChI Key: DOEPFSKALHZDDO-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve alkylation and amination reactions to introduce the ethyl, methyl, and propyl groups at specific positions on the pyrazole ring. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Cyclization: Formation of the pyrazole ring.

    Alkylation: Introduction of ethyl and methyl groups.

    Amination: Introduction of the propyl group.

    Salt Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and acids.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzamide
  • 4-(Trifluoromethyl)benzoic acid
  • N,N-Dimethylbenzamide

Uniqueness

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-5-7-18-10-13(12(4)17-18)15-9-14-11(3)8-16-19(14)6-2;/h8,10,15H,5-7,9H2,1-4H3;1H

InChI Key

DOEPFSKALHZDDO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C.Cl

Origin of Product

United States

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